molecular formula C16H32O2 B3057803 2,2-Dimethyltetradecanoic acid CAS No. 85216-66-6

2,2-Dimethyltetradecanoic acid

Cat. No. B3057803
CAS RN: 85216-66-6
M. Wt: 256.42 g/mol
InChI Key: QFEZPPTUYVZRGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2-Dimethyltetradecanoic acid, also known as tuberculostearic acid or phthioceranic acid, is a branched-chain saturated fatty acid. It has a molecular weight of 256.43 and its IUPAC name is 2,2-dimethyltetradecanoic acid . The compound is typically stored at room temperature and appears as a powder .


Molecular Structure Analysis

The molecular formula of 2,2-Dimethyltetradecanoic acid is C16H32O2 . Its InChI code is 1S/C16H32O2/c1-4-5-6-7-8-9-10-11-12-13-14-16(2,3)15(17)18/h4-14H2,1-3H3,(H,17,18) .


Physical And Chemical Properties Analysis

2,2-Dimethyltetradecanoic acid is a powder at room temperature . Other physical and chemical properties such as density, melting point, boiling point, and flash point are not specified in the search results .

Scientific Research Applications

Novel Compound Identification in Marine Life

2,2-Dimethyltetradecanoic acid has been identified in marine life, such as the Caribbean sponge Calyx podatypa. This discovery was significant as it was the first occurrence of such dimethylated fatty acids in nature. The compound was characterized using techniques like GC-MS and was synthesized through a five-step process starting with 8-bromooctanoic acid (Carballeira & Pagán, 2000).

Microbial Fatty Acid Analysis

In a study on a halophilic Bacillus species, 2,2-Dimethyltetradecanoic acid was one of the novel methyl-branched fatty acids identified. This discovery was part of a broader analysis of fatty acids in bacteria, which can be critical for understanding bacterial lipid metabolism and identifying unique bacterial markers (Carballeira et al., 2001).

Intermolecular Hydrogen Bonding Studies

Research has been conducted on the hydrogen bonding capabilities of similar dimethylated fatty acids. For example, a study on 2,2-dimethylbutynoic acid demonstrated its ability to form intermolecularly hydrogen-bonded dimers, which is significant for understanding molecular recognition and interactions in chemistry (Wash et al., 1997).

Rapid Detection in Water Contamination

2,2-Dimethyltetradecanoic acid has been utilized in gas chromatography/mass spectrometry (GC/MS) methods for the rapid detection of Mycobacterium kansasii in water samples. This approach is crucial for identifying water contamination by specific bacterial strains (Šlosárek et al., 1996).

Synthesis from Microbial Sources

The compound has also been synthesized from Mycobacterium kansasii, showcasing its relevance in the study of microbial glycolipid antigens. This synthesis provides insights into the structural components of microbial cell walls and their antigenic properties (Wallace & Minnikin, 1996).

Safety and Hazards

The safety information for 2,2-Dimethyltetradecanoic acid indicates that it has some hazards associated with it. The compound has been assigned the GHS07 pictogram and the signal word “Warning”. Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Precautionary statements include recommendations for handling and storage, first aid measures, and disposal .

properties

IUPAC Name

2,2-dimethyltetradecanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H32O2/c1-4-5-6-7-8-9-10-11-12-13-14-16(2,3)15(17)18/h4-14H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFEZPPTUYVZRGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCC(C)(C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H32O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00600645
Record name 2,2-Dimethyltetradecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00600645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Dimethyltetradecanoic acid

CAS RN

85216-66-6
Record name 2,2-Dimethyltetradecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00600645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,2-Dimethyltetradecanoic acid
Reactant of Route 2
Reactant of Route 2
2,2-Dimethyltetradecanoic acid
Reactant of Route 3
Reactant of Route 3
2,2-Dimethyltetradecanoic acid
Reactant of Route 4
2,2-Dimethyltetradecanoic acid
Reactant of Route 5
2,2-Dimethyltetradecanoic acid
Reactant of Route 6
Reactant of Route 6
2,2-Dimethyltetradecanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.